N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with a unique structure that combines a thiazolopyrimidine core with a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolopyrimidine core, which is then functionalized with the dimethylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolopyrimidine core is known to interact with specific active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial outcome.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide: shares structural similarities with other thiazolopyrimidine derivatives.
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide: Lacks the dimethylphenyl group but retains the core structure.
N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)ethanamide: Similar structure with slight variations in the acetamide group.
Uniqueness
The presence of the dimethylphenyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for specialized applications where these properties are advantageous.
Biological Activity
N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and the mechanisms underlying its effects.
Chemical Structure and Properties
This compound features a thiazolo[3,2-a]pyrimidine core, characterized by the presence of both sulfur and nitrogen atoms within its heterocyclic structure. The molecular formula is C16H17N3O2, with a molecular weight of approximately 315.39 g/mol. The presence of a dimethyl-substituted phenyl group and an acetamide moiety contributes to its chemical reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogens, including:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecium.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal pathogens : Showed promising results against drug-resistant strains of Candida.
A summary of antimicrobial efficacy is presented in the table below:
Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 31.25 µg/mL | Effective against methicillin-resistant strains |
Enterococcus faecium | 62.50 µg/mL | Active against vancomycin-resistant strains |
Candida albicans | 15.62 µg/mL | Greater activity than fluconazole |
These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents targeting resistant pathogens.
The mechanism of action for this compound appears to involve interaction with specific molecular targets within the pathogens. It is believed to bind to enzymes or receptors crucial for microbial survival and proliferation. Research employing techniques such as molecular docking studies has indicated potential binding sites that may be exploited for therapeutic development.
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in MDPI assessed various thiazole derivatives for antibacterial activity, highlighting the importance of structural modifications on efficacy. This compound was included in this analysis due to its promising activity against resistant strains .
- In Vitro Studies : In vitro assays demonstrated that the compound exhibited a dose-dependent response in inhibiting bacterial growth. The results indicated a significant reduction in colony-forming units (CFUs) when treated with varying concentrations of the compound .
Applications in Medicinal Chemistry
The versatility of this compound extends beyond antimicrobial applications. Its potential roles include:
- Cancer Therapy : Preliminary studies suggest cytotoxic effects against cancer cell lines, indicating possible applications in oncology.
- Agricultural Uses : The compound's derivatives have been explored for insecticidal properties against agricultural pests like Spodoptera littoralis, making it relevant in agrochemistry .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-4-3-5-13(11(10)2)18-14(20)8-12-9-22-16-17-7-6-15(21)19(12)16/h3-7,12H,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAFCVCCSJNMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2CSC3=NC=CC(=O)N23)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.